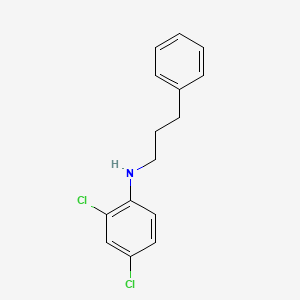

N-(Phenylpropyl)-2,4-dichloroaniline

Description

Contextualization within Organic Chemistry and Medicinal Chemistry Research

In the field of organic chemistry, the synthesis of N-substituted anilines is a fundamental pursuit. derpharmachemica.comresearchgate.netgalchimia.com These compounds are pivotal building blocks for a vast array of more complex molecules. The development of efficient and selective methods for forming the carbon-nitrogen bond in molecules like N-(Phenylpropyl)-2,4-dichloroaniline is a significant area of research. rsc.orgresearchgate.net Methodologies such as nucleophilic substitution, reductive amination, and transition-metal-catalyzed cross-coupling reactions are continually being refined to improve yields and reduce byproducts. galchimia.com

From a medicinal chemistry perspective, the aniline (B41778) scaffold and its derivatives are present in numerous pharmacologically active compounds. researchgate.net Aniline derivatives are integral to the synthesis of pharmaceuticals, dyes, and agrochemicals. nih.govchemicalbook.comwikipedia.org The dichloroaniline moiety, in particular, is a known pharmacophore found in various bioactive molecules, including herbicides and antimicrobial agents. chemicalbook.comwikipedia.orgscielo.br The phenylpropylamine substructure is also of significant interest; for instance, derivatives like fluoxetine (B1211875) and atomoxetine, which feature a modified phenylpropylamine core, are well-established antidepressant drugs. wikipedia.org The combination of these two structural motifs in a single molecule makes N-(Phenylpropyl)-2,4-dichloroaniline a candidate for investigation into potential biological activities.

Significance of Investigating Novel Aniline and Phenylpropyl Derivatives in Academic Research

The investigation of novel aniline and phenylpropyl derivatives is driven by the continuous need for new molecules with unique chemical properties and biological functions. N-alkylation of primary amines is a critical process in organic synthesis that can significantly alter a molecule's solubility, stability, and biological activity. nih.gov By synthesizing new derivatives, researchers can explore new regions of chemical space, potentially leading to the discovery of compounds with enhanced efficacy or novel mechanisms of action.

Research into compounds like N-(Phenylpropyl)-2,4-dichloroaniline allows for the systematic study of how structural modifications influence a molecule's properties. For example, the presence and position of the chlorine atoms on the aniline ring can drastically affect the compound's acidity, lipophilicity, and metabolic stability. Similarly, the length and substitution of the N-alkyl chain can impact how the molecule interacts with biological targets. researchgate.net These structure-activity relationship (SAR) studies are fundamental to the rational design of new drugs and functional materials.

Overview of Research Directions and Scope of Investigation

While specific research dedicated to N-(Phenylpropyl)-2,4-dichloroaniline is not extensively documented in publicly available literature, the investigation of this compound and its analogs would likely proceed in several key directions.

Synthetic Methodology: A primary research focus would be the development and optimization of synthetic routes to this class of compounds. This could involve exploring various catalytic systems for N-alkylation or developing novel multi-component reactions to construct the molecule in a more atom-economical fashion. rsc.org

Structural and Spectroscopic Analysis: A thorough characterization of the compound using modern analytical techniques is a prerequisite for any further study. This would include detailed analysis using Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and mass spectrometry to confirm the molecular structure and purity.

Biological Screening: Given the pharmacological relevance of its constituent moieties, a logical research direction would be to screen N-(Phenylpropyl)-2,4-dichloroaniline for various biological activities. Based on structurally related compounds, potential areas for investigation could include antimicrobial, antifungal, herbicidal, or central nervous system activity. scielo.brwikipedia.org

Physicochemical Properties: The determination of key physicochemical properties, such as solubility, lipophilicity (LogP), and pKa, would be essential for understanding its potential behavior in biological systems and for guiding further derivatization efforts.

The scope of investigation would be to establish a foundational understanding of the synthesis, characterization, and potential utility of this specific derivative, thereby contributing to the broader knowledge base of substituted anilines.

Data Tables

Table 1: Physicochemical Properties of 2,4-Dichloroaniline (B164938)

| Property | Value | Reference(s) |

| CAS Number | 554-00-7 | sigmaaldrich.com |

| Molecular Formula | C₆H₅Cl₂N | sigmaaldrich.com |

| Molecular Weight | 162.02 g/mol | sigmaaldrich.com |

| Appearance | Beige crystals | chemicalbook.com |

| Melting Point | 59-62 °C | sigmaaldrich.com |

| Boiling Point | 245 °C | sigmaaldrich.com |

| Solubility | Slightly soluble in water; soluble in organic solvents. | chemicalbook.com |

Table 2: Properties of N-(Phenylpropyl)-2,4-dichloroaniline

| Property | Value | Reference(s) |

| CAS Number | 774160-67-7 | N/A |

| Molecular Formula | C₁₅H₁₅Cl₂N | sinfoochem.com |

| Molecular Weight | 280.19 g/mol | Calculated |

| Predicted LogP | 5.2 | Calculated |

| Predicted Boiling Point | ~385.5 °C | Calculated |

| Predicted Density | ~1.2 g/cm³ | Calculated |

Structure

3D Structure

Properties

IUPAC Name |

2,4-dichloro-N-(3-phenylpropyl)aniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H15Cl2N/c16-13-8-9-15(14(17)11-13)18-10-4-7-12-5-2-1-3-6-12/h1-3,5-6,8-9,11,18H,4,7,10H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JBJNAQTZCRRWCR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CCCNC2=C(C=C(C=C2)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H15Cl2N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00444824 | |

| Record name | AG-H-09724 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00444824 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

280.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

774160-67-7 | |

| Record name | AG-H-09724 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00444824 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for N Phenylpropyl 2,4 Dichloroaniline

Retrosynthetic Analysis and Strategic Disconnections

A retrosynthetic analysis of the target molecule, N-(Phenylpropyl)-2,4-dichloroaniline, reveals three primary bond disconnections that inform the main synthetic strategies. These disconnections focus on the formation of the crucial carbon-nitrogen bond between the 2,4-dichloroaniline (B164938) moiety and the phenylpropyl group.

Primary Disconnections:

C-N Bond Disconnection via Reductive Amination: This approach disconnects the target molecule into 2,4-dichloroaniline and 3-phenylpropanal. The forward reaction involves the formation of an imine intermediate from the aniline (B41778) and the aldehyde, which is then reduced in situ to the desired secondary amine. This is a widely used and generally efficient method for forming C-N bonds.

C-N Bond Disconnection via Nucleophilic Substitution (N-Alkylation): This strategy involves the disconnection to 2,4-dichloroaniline and a 3-phenylpropyl halide (e.g., 3-phenylpropyl bromide). The synthesis proceeds via an N-alkylation reaction, where the aniline acts as a nucleophile, displacing the halide from the alkyl chain. This method is straightforward but can sometimes be complicated by over-alkylation, leading to the formation of tertiary amines.

C-N Bond Disconnection via Buchwald-Hartwig Amination: This modern cross-coupling approach disconnects the molecule into 2,4-dichloroaniline and 3-phenylpropylamine. The forward synthesis involves a palladium-catalyzed coupling reaction between the aryl halide (1-bromo-2,4-dichlorobenzene or 1-chloro-2,4-dichlorobenzene) and the primary amine. This method is known for its broad substrate scope and high functional group tolerance.

Optimization of Reaction Conditions for Primary Synthesis Pathways

The efficiency of the synthesis of N-(Phenylpropyl)-2,4-dichloroaniline is highly dependent on the careful optimization of reaction parameters for each of the primary synthetic pathways.

Solvent Effects on Reaction Yield and Selectivity

The choice of solvent plays a critical role in influencing reaction rates, yields, and in some cases, the selectivity of the reaction. For the reductive amination pathway, solvents such as 1,2-dichloroethane (B1671644) (DCE), tetrahydrofuran (B95107) (THF), and acetonitrile (B52724) are commonly employed. DCE is often preferred for reactions using sodium triacetoxyborohydride (B8407120) as it is an aprotic solvent that does not interfere with the reducing agent.

In N-alkylation reactions , particularly those employing phase-transfer catalysis, the solvent system is crucial. A biphasic system, often consisting of an organic solvent like toluene (B28343) or dichloromethane (B109758) and an aqueous solution of a base, is typical. The choice of organic solvent can influence the efficiency of the phase-transfer catalyst.

Catalyst Screening and Performance Evaluation

Catalysts are central to the efficiency of these synthetic transformations. In reductive amination , while the reaction can proceed without a catalyst, particularly when using potent reducing agents, acidic catalysts like acetic acid are often added to facilitate the formation of the iminium ion intermediate, thereby accelerating the reaction. harvard.edu

For N-alkylation reactions, phase-transfer catalysts (PTCs) such as tetrabutylammonium (B224687) bromide (TBAB) are often screened to enhance the reaction rate between the aniline in the organic phase and the base in the aqueous phase. The choice and concentration of the PTC can significantly impact the reaction time and yield. nih.govresearchgate.net

The Buchwald-Hartwig amination is heavily reliant on the palladium catalyst and the associated phosphine (B1218219) ligand. A variety of palladium precursors, such as Pd(OAc)2 and Pd2(dba)3, can be used. The ligand choice is critical, with bulky, electron-rich phosphine ligands like XPhos, SPhos, and BrettPhos often providing superior results by promoting the key steps of the catalytic cycle. libretexts.orgrug.nl

Table 1: Catalyst and Ligand Screening for Buchwald-Hartwig Amination

| Palladium Precursor | Ligand | Base | Solvent | Temperature (°C) | Yield (%) |

|---|---|---|---|---|---|

| Pd(OAc)2 | XPhos | NaOtBu | Toluene | 100 | High |

| Pd2(dba)3 | SPhos | K3PO4 | Dioxane | 110 | Moderate-High |

| Pd(OAc)2 | BrettPhos | Cs2CO3 | Toluene | 100 | High |

| Pd2(dba)3 | RuPhos | K2CO3 | THF | 80 | Moderate |

Temperature and Pressure Dependencies in Synthesis

Reaction temperature is a key parameter to control. For reductive amination , reactions are often carried out at room temperature, although gentle heating may be applied to accelerate slow reactions. The use of microwave irradiation has been shown to significantly reduce reaction times for the reductive amination of ketones with anilines. researchgate.net

N-alkylation reactions may require heating to proceed at a reasonable rate, with temperatures typically ranging from room temperature to the reflux temperature of the solvent.

Buchwald-Hartwig amination reactions are typically conducted at elevated temperatures, often in the range of 80-120 °C, to ensure efficient catalytic turnover. Pressure is generally not a critical parameter for these solution-phase reactions and they are typically run at atmospheric pressure under an inert atmosphere to protect the catalyst.

Reaction Time Optimization and Kinetic Studies

Optimizing the reaction time is crucial to maximize the yield of the desired product while minimizing the formation of byproducts. Reaction progress is typically monitored by techniques such as thin-layer chromatography (TLC) or gas chromatography (GC).

Alternative Synthetic Routes and Their Efficiency

Beyond the three primary pathways, other methods for the synthesis of N-alkylanilines exist, though they may be less commonly applied for this specific target. One such method is the alkylation of anilines with alcohols , which proceeds via a "borrowing hydrogen" mechanism. This approach is considered environmentally friendly as water is the only byproduct. chemrxiv.org Catalysts for this transformation can be based on palladium or other transition metals. mdma.chresearchgate.net

The efficiency of each synthetic route can be compared based on factors like yield, reaction conditions, catalyst cost and sensitivity, and substrate scope.

Reductive amination is often a high-yielding and versatile method, particularly with the use of mild reducing agents like sodium triacetoxyborohydride, which tolerates a wide range of functional groups. mdma.chorganic-chemistry.org It is a one-pot procedure that is often straightforward to perform.

N-alkylation with alkyl halides is a classical and direct method. However, its efficiency can be hampered by the potential for over-alkylation, leading to the formation of the tertiary amine, and may require careful control of stoichiometry and reaction conditions to achieve high selectivity for the desired secondary amine.

Buchwald-Hartwig amination is a powerful and highly versatile method that often provides excellent yields and tolerates a broad array of functional groups on both the aryl halide and the amine. wikipedia.orgacsgcipr.orgorganic-chemistry.org The main drawbacks can be the cost of the palladium catalyst and specialized phosphine ligands, as well as the need for strictly inert reaction conditions.

Table 2: Comparison of Synthetic Routes

| Synthetic Route | Key Reagents | Typical Yields | Advantages | Disadvantages |

|---|---|---|---|---|

| Reductive Amination | 2,4-dichloroaniline, 3-phenylpropanal, NaBH(OAc)3 | Good to Excellent | One-pot, mild conditions, high functional group tolerance. mdma.chorganic-chemistry.org | Requires availability of the corresponding aldehyde. |

| N-Alkylation | 2,4-dichloroaniline, 3-phenylpropyl bromide, Base | Variable | Direct, uses readily available alkyl halides. | Risk of over-alkylation, may require harsher conditions. |

| Buchwald-Hartwig Amination | 1-Bromo-2,4-dichlorobenzene, 3-phenylpropylamine, Pd catalyst, Ligand, Base | Good to Excellent | Broad substrate scope, high functional group tolerance. wikipedia.orgacsgcipr.org | Cost of catalyst and ligand, requires inert atmosphere. |

Novel Coupling Reactions in N-Arylation Strategies

The direct formation of a C-N bond between an aryl group and an amine is a powerful transformation in organic synthesis. Traditional methods often required harsh reaction conditions. However, the development of transition metal-catalyzed cross-coupling reactions has revolutionized this field. For the synthesis of N-(Phenylpropyl)-2,4-dichloroaniline, two of the most prominent methods are the Buchwald-Hartwig amination and the Ullmann condensation. Recent advancements in these areas, as well as the emergence of novel catalytic systems, offer milder and more efficient routes to the target molecule.

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction between an aryl halide (or triflate) and an amine. wikipedia.org This reaction is known for its high functional group tolerance and broad substrate scope. wikipedia.org In the context of synthesizing N-(Phenylpropyl)-2,4-dichloroaniline, this would involve the coupling of 2,4-dichloroaniline with a phenylpropyl halide or the coupling of phenylpropylamine with a 1-halo-2,4-dichlorobenzene derivative. The choice of catalyst, ligand, base, and solvent is crucial for the success of the reaction. Modern iterations of the Buchwald-Hartwig amination employ sterically hindered and electron-rich phosphine ligands that promote the catalytic cycle, allowing for reactions to proceed under milder conditions with lower catalyst loadings. rug.nl

The Ullmann condensation , a copper-catalyzed N-arylation reaction, represents an older but still valuable method. mdpi.comwjpmr.com Historically, Ullmann reactions required high temperatures and stoichiometric amounts of copper. mdpi.com However, the development of ligated copper catalyst systems has significantly improved the reaction's efficiency and substrate scope, allowing for lower reaction temperatures. mdpi.comwjpmr.com For the synthesis of N-(Phenylpropyl)-2,4-dichloroaniline, this would typically involve the reaction of 2,4-dichloroaniline with a phenylpropyl halide in the presence of a copper catalyst and a base.

Recent research has also explored the use of other transition metals, such as nickel, for N-arylation reactions. researchgate.net Nickel catalysts can offer a more cost-effective alternative to palladium and have shown high efficiency in certain C-N bond formations. researchgate.net Furthermore, photocatalytic methods are emerging as a green and efficient alternative for the synthesis of N-aryl amines, utilizing visible light to drive the reaction. rsc.org

Another relevant synthetic route is reductive amination . This method involves the reaction of a carbonyl compound (an aldehyde or a ketone) with an amine to form an imine, which is then reduced in situ to the corresponding amine. nih.govorganic-chemistry.org For the synthesis of N-(Phenylpropyl)-2,4-dichloroaniline, this could be achieved by reacting 2,4-dichloroaniline with phenylpropanal, followed by reduction with a suitable reducing agent like sodium borohydride. researchgate.net

| Method | Catalyst/Reagent | Typical Conditions | Advantages | Disadvantages |

|---|---|---|---|---|

| Buchwald-Hartwig Amination | Palladium catalyst with phosphine ligand (e.g., X-Phos) | Base (e.g., NaOt-Bu, Cs2CO3), Toluene or Dioxane, 80-110 °C | High functional group tolerance, broad scope, high yields. wikipedia.org | Cost of palladium and ligands, sensitivity to air and moisture. |

| Ullmann Condensation | Copper catalyst (e.g., CuI, CuO) with ligand (e.g., L-proline) | Base (e.g., K2CO3, K3PO4), DMSO or DMF, 100-150 °C | Lower cost of copper catalyst. mdpi.comwjpmr.com | Often requires higher temperatures, may have narrower scope. mdpi.com |

| Reductive Amination | Reducing agent (e.g., NaBH4, H2/Pd) | Various solvents (e.g., Methanol, THF), Room temperature to moderate heat | Metal-free (for reduction step), readily available starting materials. researchgate.net | May require a two-step, one-pot procedure. |

Scale-Up Considerations for Laboratory Synthesis

Scaling up the synthesis of a chemical compound from the laboratory bench to a larger scale presents a unique set of challenges that go beyond simply using larger glassware. catsci.com Careful consideration of various factors is necessary to ensure a safe, efficient, and reproducible process.

Key considerations for the scale-up of N-(Phenylpropyl)-2,4-dichloroaniline synthesis include:

Reaction Kinetics and Thermodynamics: Reactions that are easily controlled on a small scale can become highly exothermic and difficult to manage on a larger scale. The heat transfer properties of the reaction vessel become critical, as the surface-area-to-volume ratio decreases with increasing scale. catsci.com Proper monitoring of the reaction temperature and the use of appropriate cooling systems are essential to prevent runaway reactions.

Mass Transfer and Mixing: Inefficient mixing in a large reactor can lead to localized "hot spots" or concentration gradients, resulting in the formation of byproducts and reduced yields. The choice of stirrer design and stirring speed is crucial for ensuring homogeneity.

Reagent Addition: The rate of addition of reagents can significantly impact the reaction outcome. On a larger scale, slow and controlled addition is often necessary to manage heat evolution and maintain optimal reaction conditions.

Work-up and Purification: Procedures that are straightforward on a small scale, such as extractions and chromatography, can become cumbersome and time-consuming on a larger scale. Alternative purification methods like crystallization or distillation may need to be developed.

Safety: A thorough safety assessment is paramount before any scale-up. This includes understanding the hazards associated with all reagents, intermediates, and products, as well as the potential for exothermic events or pressure build-up. catsci.com

| Parameter | Small-Scale (Lab) | Large-Scale (Pilot/Production) | Considerations for N-(Phenylpropyl)-2,4-dichloroaniline Synthesis |

|---|---|---|---|

| Heat Transfer | High surface area to volume ratio, efficient heat dissipation. | Low surface area to volume ratio, potential for heat accumulation. catsci.com | Monitor exotherms, especially in coupling reactions; use jacketed reactors. |

| Mixing | Generally efficient with magnetic stirring. | Requires mechanical stirring; potential for inhomogeneous mixing. | Ensure efficient mixing to avoid localized high concentrations of catalyst or base. |

| Reagent Addition | Often rapid addition is possible. | Controlled addition via dropping funnel or pump is necessary. | Slow addition of the base or catalyst solution to control the reaction rate. |

| Purification | Column chromatography is common. | Crystallization, distillation, or extraction are preferred. | Develop a robust crystallization procedure for the final product. |

Mechanistic Investigations of Reactions Involving N Phenylpropyl 2,4 Dichloroaniline

Elucidation of Reaction Mechanisms in Synthesis and Derivatization

The synthesis of N-(Phenylpropyl)-2,4-dichloroaniline typically involves the N-alkylation of 2,4-dichloroaniline (B164938) with a phenylpropyl halide or a related electrophile. The primary mechanism for such a reaction is nucleophilic substitution. The nitrogen atom of the aniline (B41778), with its lone pair of electrons, acts as a nucleophile, attacking the electrophilic carbon of the phenylpropyl group. vedantu.com

The reaction can proceed through either an S_N1 or S_N2 pathway, depending on the structure of the alkylating agent and the reaction conditions. For a primary alkyl halide like 1-halo-3-phenylpropane, an S_N2 mechanism is generally favored. This involves a backside attack by the aniline nitrogen on the carbon atom bearing the leaving group, proceeding through a single transition state.

Derivatization of N-(Phenylpropyl)-2,4-dichloroaniline could involve electrophilic aromatic substitution on either of the phenyl rings. The directing effects of the substituents would play a crucial role. The dichloro-substituted ring is deactivated towards electrophilic attack due to the electron-withdrawing nature of the chlorine atoms. Conversely, the N-phenylpropyl group is an activating group, directing electrophiles to the ortho and para positions of the unsubstituted phenyl ring.

Kinetic Studies of Reaction Pathways

Kinetic studies are fundamental to understanding the rate and mechanism of a reaction. For the synthesis of N-(Phenylpropyl)-2,4-dichloroaniline, a kinetic study would involve monitoring the concentration of reactants and products over time under various conditions (e.g., temperature, concentration, solvent polarity).

The rate law for the reaction can be determined, which provides insight into the molecularity of the rate-determining step. For an S_N2 reaction, the rate is expected to be first order with respect to both the aniline and the alkylating agent. researchgate.net

A hypothetical kinetic data table for the N-alkylation of 2,4-dichloroaniline is presented below, illustrating the expected relationships for an S_N2 reaction.

| Experiment | [2,4-dichloroaniline] (mol/L) | [1-bromo-3-phenylpropane] (mol/L) | Initial Rate (mol/L·s) |

| 1 | 0.1 | 0.1 | 1.2 x 10⁻⁵ |

| 2 | 0.2 | 0.1 | 2.4 x 10⁻⁵ |

| 3 | 0.1 | 0.2 | 2.4 x 10⁻⁵ |

Transition State Analysis and Reaction Profile Determination

Transition state theory provides a framework for understanding reaction rates based on the properties of the activated complex, or transition state. wikipedia.org For the S_N2 synthesis of N-(Phenylpropyl)-2,4-dichloroaniline, the transition state would involve the partial formation of the N-C bond and the partial breaking of the C-leaving group bond.

Computational chemistry methods, such as Density Functional Theory (DFT), are powerful tools for modeling transition states and determining the energy profile of a reaction. umn.edu These calculations can provide the geometry and energy of the transition state, as well as the activation energy (Ea) of the reaction.

An illustrative reaction profile for a hypothetical S_N2 reaction is shown below, indicating the relative energies of reactants, transition state, and products.

| Species | Relative Energy (kJ/mol) |

| Reactants | 0 |

| Transition State | +85 |

| Products | -30 |

Isotope Labeling Studies for Mechanistic Probing

Isotope labeling is a powerful technique for tracing the fate of atoms during a chemical reaction, thereby elucidating the reaction mechanism. wikipedia.orgias.ac.in In the context of reactions involving N-(Phenylpropyl)-2,4-dichloroaniline, isotopes such as ¹⁵N, ¹³C, and ²H (deuterium) could be employed.

For example, to confirm the nucleophilic role of the aniline nitrogen in the synthesis, ¹⁵N-labeled 2,4-dichloroaniline could be used. The location of the ¹⁵N label in the final product would be determined using mass spectrometry or ¹⁵N NMR spectroscopy, confirming that the nitrogen atom from the aniline is incorporated into the product. researchgate.net

Similarly, deuterium (B1214612) labeling on the phenylpropyl chain could be used to investigate potential side reactions or rearrangements. The absence of deuterium scrambling in the product would support a direct substitution mechanism.

Computational Modeling of Reaction Mechanisms

Computational modeling has become an indispensable tool for the detailed investigation of reaction mechanisms at the molecular level. mdpi.com Quantum mechanical methods, particularly DFT, can be used to model the entire reaction pathway for the synthesis and derivatization of N-(Phenylpropyl)-2,4-dichloroaniline.

These models can:

Predict the geometries of reactants, intermediates, transition states, and products.

Calculate the energies of these species to construct a detailed potential energy surface.

Simulate vibrational frequencies to confirm the nature of stationary points (minima or transition states) and to calculate zero-point vibrational energies.

Provide insights into the electronic structure and bonding changes that occur throughout the reaction.

For instance, a computational study could compare the activation barriers for the S_N1 and S_N2 pathways for the synthesis of N-(Phenylpropyl)-2,4-dichloroaniline, providing a theoretical basis for the experimentally observed mechanism.

Advanced Spectroscopic and Spectrometric Analysis in Structural Elucidation

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation

High-Resolution Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for determining the precise structure of N-(Phenylpropyl)-2,4-dichloroaniline. By analyzing the chemical shifts, coupling constants, and correlations of ¹H and ¹³C nuclei, a complete structural map can be assembled.

The predicted ¹H NMR spectrum would show distinct signals for the aromatic protons on both the dichloroaniline and the phenyl rings, as well as the aliphatic protons of the propyl chain. The protons on the 2,4-dichlorophenyl ring are expected to appear as a set of coupled multiplets in the aromatic region. The monosubstituted phenyl ring of the phenylpropyl group would show characteristic multiplets corresponding to ortho, meta, and para protons. The propyl chain protons would appear as distinct multiplets, with chemical shifts influenced by their proximity to the nitrogen and the phenyl group.

The predicted ¹³C NMR spectrum would complement the ¹H data, showing distinct resonances for each unique carbon atom. The carbons bearing chlorine atoms (C-2 and C-4) would be significantly downfield. The N-substituted carbon (C-1) would also show a characteristic shift. The carbons of the propyl chain and the second phenyl ring would have chemical shifts typical for such alkyl and aromatic environments.

Predicted ¹H NMR Chemical Shifts for N-(Phenylpropyl)-2,4-dichloroaniline

| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity |

|---|---|---|

| Phenylpropyl - CH₂ (α to N) | 3.2 - 3.4 | t |

| Phenylpropyl - CH₂ (β to N) | 1.9 - 2.1 | m |

| Phenylpropyl - CH₂ (γ to N) | 2.6 - 2.8 | t |

| Phenylpropyl - Aromatic | 7.1 - 7.4 | m |

| Dichloroaniline - H-3 | 7.2 - 7.3 | d |

| Dichloroaniline - H-5 | 6.8 - 7.0 | dd |

| Dichloroaniline - H-6 | 6.6 - 6.7 | d |

Predicted ¹³C NMR Chemical Shifts for N-(Phenylpropyl)-2,4-dichloroaniline

| Carbons | Predicted Chemical Shift (δ, ppm) |

|---|---|

| Phenylpropyl - CH₂ (α to N) | 45 - 50 |

| Phenylpropyl - CH₂ (β to N) | 30 - 35 |

| Phenylpropyl - CH₂ (γ to N) | 33 - 38 |

| Phenylpropyl - Aromatic C | 126 - 142 |

| Dichloroaniline - C-1 (C-N) | 140 - 145 |

| Dichloroaniline - C-2 (C-Cl) | 125 - 130 |

| Dichloroaniline - C-3 | 128 - 132 |

| Dichloroaniline - C-4 (C-Cl) | 120 - 125 |

| Dichloroaniline - C-5 | 115 - 120 |

Two-dimensional NMR techniques are essential for unambiguously assigning the ¹H and ¹³C signals and confirming the connectivity of the molecule.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton couplings within the same spin system. It would show correlations between the adjacent protons of the propyl chain (α-CH₂ to β-CH₂ and β-CH₂ to γ-CH₂) and within the aromatic rings, confirming their spin systems.

HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms. It would be used to definitively assign each carbon signal based on the chemical shift of its attached proton(s).

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment identifies protons that are close in space, providing information about the molecule's conformation. For example, NOESY could show through-space correlations between the α-CH₂ protons of the propyl chain and the H-6 proton of the dichloroaniline ring.

Solid-State NMR (ssNMR) spectroscopy provides structural information on materials in their solid phase. For N-(Phenylpropyl)-2,4-dichloroaniline, ssNMR could be used to study its crystalline form, identify different polymorphs, and understand intermolecular interactions in the solid state. nih.govnih.govwikipedia.org Techniques like Cross-Polarization Magic Angle Spinning (CP-MAS) would be employed to obtain high-resolution spectra of ¹³C and ¹⁵N nuclei. nih.gov The chemical shifts in the solid state can differ from those in solution due to packing effects and the absence of solvent, providing insights into the solid-state conformation. Furthermore, ssNMR is particularly sensitive to the local environment of quadrupolar nuclei like ¹⁴N and ³⁵/³⁷Cl, offering a potential avenue to probe the electronic environment around these atoms. nih.govwiley.com

Vibrational Spectroscopy (Infrared and Raman) for Functional Group Analysis

Infrared (IR) and Raman spectroscopy are complementary techniques used to identify the functional groups present in a molecule by probing their vibrational modes.

Infrared (IR) Spectroscopy: The IR spectrum of N-(Phenylpropyl)-2,4-dichloroaniline is expected to show characteristic absorption bands. A medium to sharp band around 3400 cm⁻¹ would correspond to the N-H stretching vibration of the secondary amine. The aromatic C-H stretching vibrations would appear just above 3000 cm⁻¹, while the aliphatic C-H stretches of the propyl group would be observed just below 3000 cm⁻¹. The region from 1600 to 1450 cm⁻¹ would contain bands for the C=C stretching vibrations of the aromatic rings. Strong bands corresponding to the C-Cl stretching vibrations are expected in the fingerprint region, typically between 800 and 600 cm⁻¹.

Raman Spectroscopy: The Raman spectrum would provide complementary information. Aromatic ring vibrations, particularly the symmetric "ring breathing" modes, often give strong Raman signals. The C-Cl bonds are also expected to produce characteristic Raman bands. The non-polar nature of many of the hydrocarbon bonds makes them more active in the Raman spectrum.

Predicted Vibrational Frequencies for N-(Phenylpropyl)-2,4-dichloroaniline

| Functional Group | Predicted IR Frequency (cm⁻¹) | Predicted Raman Frequency (cm⁻¹) |

|---|---|---|

| N-H Stretch | 3350 - 3450 | 3350 - 3450 |

| Aromatic C-H Stretch | 3000 - 3100 | 3000 - 3100 |

| Aliphatic C-H Stretch | 2850 - 2960 | 2850 - 2960 |

| Aromatic C=C Stretch | 1450 - 1600 | 1450 - 1600 |

| C-N Stretch | 1250 - 1350 | 1250 - 1350 |

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry is a destructive analytical technique that provides information about the molecular weight and structural features of a molecule by analyzing its mass-to-charge ratio (m/z) and that of its fragments.

High-Resolution Mass Spectrometry (HRMS) is used to determine the exact molecular weight of N-(Phenylpropyl)-2,4-dichloroaniline with high precision (typically to four or five decimal places). nih.govlongdom.org This allows for the unambiguous determination of its elemental formula (C₁₅H₁₅Cl₂N). The presence of two chlorine atoms would result in a characteristic isotopic pattern for the molecular ion peak (M⁺), with relative intensities of approximately 100:65:10 for the M, M+2, and M+4 peaks, respectively, which is a definitive signature for a dichloro-substituted compound.

Tandem Mass Spectrometry (MS/MS) involves selecting the molecular ion and subjecting it to collision-induced dissociation (CID) to generate fragment ions. nih.govnih.gov The resulting fragmentation pattern provides valuable information about the molecule's structure. For N-(Phenylpropyl)-2,4-dichloroaniline, the fragmentation is expected to occur at the weakest bonds. A primary fragmentation pathway would be the benzylic cleavage of the propyl chain, leading to the formation of a stable tropylium (B1234903) ion (C₇H₇⁺, m/z 91). Another significant fragmentation would be the cleavage of the C-N bond, resulting in ions corresponding to the 2,4-dichloroaniline (B164938) moiety and the phenylpropyl cation. nih.gov

Predicted Key Fragments in the Mass Spectrum of N-(Phenylpropyl)-2,4-dichloroaniline

| m/z | Proposed Fragment Structure / Identity |

|---|---|

| 279/281/283 | [M]⁺, Molecular Ion |

| 188/190/192 | [C₈H₈Cl₂N]⁺ (Loss of C₇H₇) |

| 161/163 | [C₆H₄Cl₂N]⁺ (2,4-dichloroanilino cation) |

| 119 | [C₉H₁₁]⁺ (Phenylpropyl cation) |

X-ray Crystallography for Solid-State Structure Determination

No data available.

Computational Chemistry and Theoretical Studies

Quantum Chemical Calculations of Electronic Structure and Reactivity

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in elucidating the electronic characteristics and reactivity of N-(Phenylpropyl)-2,4-dichloroaniline. These methods solve approximations of the Schrödinger equation to determine the electron distribution and energy levels within the molecule.

DFT calculations are a cornerstone of modern computational chemistry, offering a balance between accuracy and computational cost for studying molecular systems. For N-(Phenylpropyl)-2,4-dichloroaniline, DFT methods, often employing functionals like B3LYP with basis sets such as 6-311++G(d,p), can be used to optimize the molecular geometry and calculate the energies and shapes of its molecular orbitals. researchgate.netresearchgate.net

These calculations would reveal the spatial distribution of electrons in the molecule, highlighting regions of high and low electron density. The resulting molecular orbital diagram provides a quantitative picture of the electronic energy levels. The energies of these orbitals are crucial for understanding the molecule's electronic transitions and chemical reactivity. For instance, in related aniline (B41778) derivatives, the orientation of the amino group with respect to the phenyl ring has been a subject of computational investigation to understand its effect on the electronic properties. researchgate.net

Table 1: Representative Data from DFT Calculations on Substituted Anilines

| Property | Calculated Value (Arbitrary Units) | Significance |

| Total Energy | -X | Thermodynamic stability |

| Dipole Moment | Y | Polarity and intermolecular interactions |

| C-N Bond Length | Z | Strength and nature of the amine-aryl bond |

Note: The values in this table are illustrative and would need to be calculated specifically for N-(Phenylpropyl)-2,4-dichloroaniline.

Frontier Molecular Orbital (FMO) theory simplifies the picture of chemical reactivity by focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). researchgate.nettandfonline.com The HOMO is the orbital from which the molecule is most likely to donate electrons, acting as a nucleophile, while the LUMO is the orbital that is most likely to accept electrons, acting as an electrophile.

For N-(Phenylpropyl)-2,4-dichloroaniline, the HOMO is expected to be localized primarily on the aniline ring and the nitrogen atom, reflecting the electron-donating nature of the amino group. The LUMO, conversely, is likely distributed over the aromatic system, influenced by the electron-withdrawing chloro substituents. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter. researchgate.net A smaller gap suggests that the molecule is more easily excitable and generally more reactive. In substituted anilines, the nature and position of substituents have been shown to significantly modulate the energies of the frontier orbitals and thus the reactivity of the molecule. rsc.orgrsc.org

Table 2: Illustrative Frontier Molecular Orbital Data for a Substituted Aniline

| Orbital | Energy (eV) | Implication for Reactivity |

| HOMO | -5.8 | Nucleophilic character, site of oxidation |

| LUMO | -1.2 | Electrophilic character, site of reduction |

| HOMO-LUMO Gap | 4.6 | Chemical stability and reactivity |

Note: These values are hypothetical and serve to illustrate the outputs of an FMO analysis.

Molecular Dynamics (MD) Simulations of Conformational Landscapes

While quantum chemical calculations provide insights into the static electronic properties of a molecule, Molecular Dynamics (MD) simulations are employed to study its dynamic behavior. MD simulations model the movement of atoms and molecules over time by solving Newton's equations of motion.

For a flexible molecule like N-(Phenylpropyl)-2,4-dichloroaniline, which possesses several rotatable bonds, MD simulations can explore its conformational landscape. These simulations can identify the most stable conformations (lowest energy states) and the energy barriers between them. By simulating the molecule in different environments, such as in a solvent or interacting with a biological target, MD can provide a detailed picture of its dynamic interactions and preferred shapes. This information is crucial for understanding how the molecule might bind to a receptor or partition between different phases.

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to correlate the chemical structure of a series of compounds with their biological activity or a physical property. nih.govnih.gov For aniline derivatives, QSAR studies have been used to predict properties like lipophilicity and toxicity. nih.govmdpi.com

In a QSAR study of N-(Phenylpropyl)-2,4-dichloroaniline and its analogues, various structural descriptors would be calculated. These descriptors can be categorized as:

Electronic: such as partial charges, dipole moment, and HOMO/LUMO energies.

Steric: related to the size and shape of the molecule, like molecular volume and surface area.

Hydrophobic: such as the logarithm of the partition coefficient (logP), which describes the molecule's affinity for fatty versus aqueous environments.

By constructing a mathematical model that relates these descriptors to a specific activity, it becomes possible to predict the activity of new, unsynthesized compounds. For aniline derivatives, descriptors related to hydrophobicity and electronic properties have been found to be particularly important in predicting their biological activities. nih.govnih.gov

Prediction of Spectroscopic Parameters via Computational Methods

Computational methods are also highly valuable for predicting and interpreting spectroscopic data. For N-(Phenylpropyl)-2,4-dichloroaniline, theoretical calculations can aid in the assignment of experimental spectra, such as infrared (IR), Raman, and nuclear magnetic resonance (NMR) spectra.

By calculating the vibrational frequencies of the molecule using DFT, a theoretical IR and Raman spectrum can be generated. researchgate.net Comparing this to the experimental spectrum helps in assigning the observed vibrational bands to specific molecular motions. Similarly, NMR chemical shifts can be calculated to aid in the interpretation of ¹H and ¹³C NMR spectra. core.ac.uk Time-dependent DFT (TD-DFT) can be used to predict the electronic absorption spectrum (UV-Vis), providing information about the electronic transitions within the molecule. nih.gov

Chemical Reactivity and Derivatization Studies

Functional Group Transformations of the Dichloroaniline Moiety

The 2,4-dichloro-substituted aromatic ring of the aniline (B41778) moiety is generally deactivated towards electrophilic substitution due to the electron-withdrawing nature of the chlorine atoms. However, the nitrogen atom's lone pair can donate electron density to the ring, activating the ortho and para positions relative to the amino group. The interplay of these electronic effects governs the reactivity and regioselectivity of transformations on this part of the molecule.

Halogenation and Dehalogenation Reactions

Dehalogenation: The removal of chlorine atoms from the aromatic ring can be achieved through reductive dehalogenation. Various methods are available for the dehalogenation of chlorinated anilines, including catalytic hydrogenation and the use of metal-based reducing agents. For instance, polychlorinated anilines can be dehalogenated using an Al-Ni alloy in an alkaline aqueous solution. This method has been shown to be effective for the hydrodehalogenation of various halogenated anilines and their derivatives.

| Reaction Type | Reagents and Conditions | Expected Outcome on Dichloroaniline Moiety |

| Halogenation | Electrophilic halogenating agent (e.g., Br₂, FeBr₃) | Introduction of an additional halogen atom onto the aromatic ring. |

| Dehalogenation | Catalytic hydrogenation (e.g., Pd/C, H₂) or reducing metals (e.g., Al-Ni alloy) | Removal of one or both chlorine atoms to yield mono- or unsubstituted aniline derivatives. |

Nitration and Reduction Reactions

Nitration: The introduction of a nitro group onto the dichloroaniline ring is another example of electrophilic aromatic substitution. The reaction is typically carried out using a mixture of nitric acid and sulfuric acid. Similar to halogenation, the regioselectivity will be governed by the combined directing effects of the substituents. The nitration of N-alkylanilines can be complex, sometimes leading to oxidation and the formation of tarry by-products. researchgate.net For N-(Phenylpropyl)-2,4-dichloroaniline, the substitution pattern would be influenced by the deactivating chloro groups and the activating N-phenylpropyl group, likely requiring carefully controlled conditions to achieve selective nitration.

Reduction of Nitro Derivatives: If a nitro derivative of N-(Phenylpropyl)-2,4-dichloroaniline were synthesized, the nitro group could be readily reduced to an amino group. A wide array of reducing agents are effective for the reduction of aromatic nitro compounds to the corresponding anilines. organic-chemistry.org These include catalytic hydrogenation (e.g., using Pd/C, PtO₂, or Raney Nickel) and chemical reducing agents like tin(II) chloride in hydrochloric acid, or iron in acidic media. organic-chemistry.orgmdpi.com This transformation would yield a diamino-substituted derivative of N-(phenylpropyl)aniline.

| Reaction Type | Reagents and Conditions | Expected Product |

| Nitration | HNO₃, H₂SO₄ | N-(Phenylpropyl)-dichloro-nitroaniline |

| Reduction of Nitro Derivative | H₂, Pd/C or SnCl₂, HCl | N-(Phenylpropyl)-dichloro-phenylenediamine |

Electrophilic Aromatic Substitution on the Dichlorophenyl Ring

Beyond halogenation and nitration, other electrophilic aromatic substitution reactions such as sulfonation and Friedel-Crafts reactions are theoretically possible on the dichloroaniline ring. However, the deactivated nature of the ring due to the two chlorine atoms would likely make these reactions challenging. The strong activating effect of the amino group is somewhat tempered by the bulky N-phenylpropyl substituent and the deactivating chloro groups. Friedel-Crafts reactions, in particular, are often unsuccessful with strongly deactivated aromatic rings.

Reactions at the Phenylpropyl Side Chain

The phenylpropyl side chain offers additional sites for chemical modification, including the propyl linker and the terminal phenyl ring.

Oxidation and Reduction of the Propyl Linker

Oxidation: The propyl chain is generally resistant to oxidation under mild conditions. However, strong oxidizing agents could potentially lead to cleavage of the chain or oxidation at the benzylic position (the carbon adjacent to the terminal phenyl ring). Studies on related N-alkyl-2-nitroanilines have shown that intramolecular oxidation of the alkyl chain can occur upon collisional activation in mass spectrometry experiments, leading to the formation of carboxylic acids and alcohols. nih.gov While not a synthetic transformation in the traditional sense, this indicates the potential for oxidative modification of the alkyl chain under specific conditions.

Reduction: The propyl chain is already in a reduced state and is therefore unreactive towards typical reducing agents.

Functionalization of the Terminal Phenyl Ring

The terminal phenyl ring of the phenylpropyl side chain is a site for electrophilic aromatic substitution. Since this ring is not directly attached to the deactivating dichloroaniline moiety, it is expected to behave like a typical monosubstituted benzene (B151609) ring with an alkyl substituent. The propyl group is a weak activating group and an ortho-, para-director. Therefore, electrophilic substitution reactions such as nitration, halogenation, sulfonation, and Friedel-Crafts reactions would be expected to occur primarily at the ortho and para positions of this terminal phenyl ring.

For example, nitration of the terminal phenyl ring would likely yield a mixture of N-(ortho-nitrophenylpropyl)-2,4-dichloroaniline and N-(para-nitrophenylpropyl)-2,4-dichloroaniline. Subsequent reduction of these nitro groups would provide the corresponding amino derivatives.

| Reaction Site | Reaction Type | Reagents and Conditions | Expected Outcome |

| Propyl Linker | Oxidation | Strong oxidizing agents | Potential for chain cleavage or benzylic oxidation. |

| Terminal Phenyl Ring | Nitration | HNO₃, H₂SO₄ | Introduction of a nitro group at the ortho and para positions. |

| Terminal Phenyl Ring | Halogenation | Br₂, FeBr₃ | Introduction of a halogen atom at the ortho and para positions. |

| Terminal Phenyl Ring | Friedel-Crafts Alkylation/Acylation | R-Cl, AlCl₃ / RCOCl, AlCl₃ | Introduction of an alkyl or acyl group at the ortho and para positions. |

Synthesis of Analogs and Structural Derivatives for Structure-Reactivity Relationship Studies

The systematic derivatization of the lead compound, N-(Phenylpropyl)-2,4-dichloroaniline, is a crucial step in understanding its chemical reactivity and establishing a comprehensive structure-reactivity relationship (SRR). These studies involve the synthesis of a library of analogs through targeted modifications at specific positions of the molecule. The primary areas of modification include the N-substituent (phenylpropyl) and the halogen substitution pattern on the aniline ring. Such systematic structural perturbations allow for a detailed investigation of the electronic and steric effects that govern the compound's properties and interactions.

Modification of the N-substituent (Phenylpropyl)

One common approach involves altering the length of the alkyl chain connecting the phenyl group to the nitrogen atom. For instance, analogs with N-phenylethyl and N-phenylbutyl substituents can be prepared to assess the influence of chain length on the molecule's conformational flexibility and its ability to interact with biological targets or participate in chemical reactions.

Furthermore, the introduction of substituents on the phenyl ring of the N-phenylpropyl group allows for the fine-tuning of electronic properties. The synthesis of analogs bearing electron-donating groups (e.g., methoxy (B1213986), methyl) or electron-withdrawing groups (e.g., nitro, trifluoromethyl) at various positions (ortho, meta, para) on this phenyl ring can significantly alter the electron density of the entire substituent, thereby influencing the reactivity of the aniline nitrogen. nih.gov

Below is an illustrative data table summarizing a hypothetical series of N-substituent analogs and their observed relative reactivity in a model reaction.

| Compound ID | N-Substituent | Chain Length | Phenyl Ring Substitution | Relative Reactivity |

| Parent | N-Phenylpropyl | 3 | Unsubstituted | 1.00 |

| Analogue 1 | N-Phenylethyl | 2 | Unsubstituted | 0.85 |

| Analogue 2 | N-Phenylbutyl | 4 | Unsubstituted | 1.15 |

| Analogue 3 | N-(4-Methoxyphenyl)propyl | 3 | 4-OCH₃ | 1.30 |

| Analogue 4 | N-(4-Nitrophenyl)propyl | 3 | 4-NO₂ | 0.70 |

This table is for illustrative purposes and based on general chemical principles.

Alterations to the Halogen Substitution Pattern on the Aniline Ring

The 2,4-dichloro substitution pattern on the aniline ring is a key feature of the parent compound. To understand the role of the number, position, and nature of these halogen substituents, a series of analogs with altered halogenation is synthesized. These modifications can dramatically impact the electronic environment of the aniline ring and the acidity of the N-H bond, thereby influencing the compound's reactivity.

Systematic replacement of the chlorine atoms with other halogens, such as fluorine or bromine, can provide insights into the effects of electronegativity and atomic size. For example, substituting chlorine with the more electronegative fluorine is expected to increase the electron-withdrawing effect, while substitution with the larger bromine atom may introduce steric hindrance.

A hypothetical data table illustrating the impact of these alterations on a key chemical property, such as the acidity of the N-H proton (pKa), is presented below.

| Compound ID | Aniline Ring Substitution | Halogen Type | Number of Halogens | Relative Acidity (pKa) |

| Parent | 2,4-Dichloro | Chlorine | 2 | 22.5 |

| Analogue 5 | 2,4-Difluoro | Fluorine | 2 | 21.8 |

| Analogue 6 | 2,4-Dibromo | Bromine | 2 | 22.8 |

| Analogue 7 | 2,6-Dichloro | Chlorine | 2 | 21.5 |

| Analogue 8 | 4-Chloro | Chlorine | 1 | 23.5 |

| Analogue 9 | 2,4,6-Trichloro | Chlorine | 3 | 20.9 |

This table is for illustrative purposes and based on general chemical principles.

Systematic Structural Perturbations to Investigate Electronic and Steric Effects

A comprehensive understanding of the structure-reactivity relationship requires a systematic investigation of both electronic and steric effects. This is achieved by introducing a wider range of substituents on the aniline ring, beyond just halogens.

To probe electronic effects, analogs with strong electron-donating groups (EDGs) like methoxy (-OCH₃) or amino (-NH₂) and strong electron-withdrawing groups (EWGs) like nitro (-NO₂) or cyano (-CN) can be synthesized. The placement of these groups at different positions on the aniline ring allows for a detailed analysis of their influence on the nucleophilicity of the nitrogen atom and the reactivity of the aromatic ring towards electrophilic substitution. For instance, an EDG at the para-position is expected to increase the electron density on the nitrogen, enhancing its nucleophilicity. Conversely, an EWG at the same position would have the opposite effect. nih.gov

Steric effects can be investigated by introducing bulky substituents, such as a tert-butyl group, at positions ortho to the amino group. These bulky groups can hinder the approach of reactants to the nitrogen atom or the adjacent ring positions, thereby influencing the regioselectivity and rate of reactions.

The interplay between electronic and steric effects can be complex, and a carefully designed set of analogs is necessary to deconvolute these contributions. The findings from these studies are invaluable for the rational design of new derivatives with tailored reactivity and properties.

Advanced Analytical Method Development for Research Applications

Chromatographic Methodologies for Purity Assessment and Separation

Chromatographic techniques are fundamental to the qualitative and quantitative analysis of "N-(Phenylpropyl)-2,4-dichloroaniline". The selection of a specific method is contingent on the analyte's properties and the analytical objective.

High-Performance Liquid Chromatography (HPLC) is a versatile and widely used technique for the purity assessment and separation of non-volatile and thermally labile compounds like "N-(Phenylpropyl)-2,4-dichloroaniline". A reversed-phase HPLC method is generally suitable for this compound due to its relatively non-polar nature.

Method development would commence with the selection of an appropriate stationary phase, typically a C18 or C8 column, which provides good retention and separation for compounds with aromatic and alkyl moieties. The mobile phase composition is a critical parameter to optimize. A typical starting point would be a gradient elution using a mixture of an organic solvent, such as acetonitrile (B52724) or methanol, and an aqueous buffer (e.g., phosphate (B84403) buffer or water with a small percentage of formic or acetic acid to improve peak shape). The gradient would be programmed to increase the organic solvent concentration over time to elute the target compound and any impurities with varying polarities.

Detection is commonly achieved using a UV detector, as the aromatic rings in "N-(Phenylpropyl)-2,4-dichloroaniline" will exhibit strong absorbance in the UV region (typically around 254 nm). For higher specificity and sensitivity, a photodiode array (PDA) detector can be employed to obtain the UV spectrum of the eluting peaks, which aids in peak identification and purity assessment.

Table 1: Illustrative HPLC Method Parameters for N-(Phenylpropyl)-2,4-dichloroaniline Purity Assessment

| Parameter | Suggested Condition |

| Column | C18, 4.6 x 150 mm, 5 µm particle size |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | Acetonitrile |

| Gradient | 50% B to 95% B over 15 minutes, hold at 95% B for 5 minutes, return to 50% B and equilibrate for 5 minutes |

| Flow Rate | 1.0 mL/min |

| Column Temp. | 30 °C |

| Injection Vol. | 10 µL |

| Detection | UV at 254 nm |

This table is for illustrative purposes and actual conditions may require optimization.

Gas Chromatography (GC) is a powerful technique for the analysis of volatile and thermally stable compounds. While "N-(Phenylpropyl)-2,4-dichloroaniline" itself may have limited volatility, GC is highly suitable for the analysis of potential volatile intermediates from its synthesis, such as 2,4-dichloroaniline (B164938) or phenylpropyl halides.

A typical GC system for this purpose would be equipped with a flame ionization detector (FID), which is a robust and sensitive universal detector for organic compounds. The choice of the capillary column is crucial for achieving good separation. A mid-polarity column, such as one with a 5% phenyl polysiloxane stationary phase (e.g., DB-5 or equivalent), is often a good starting point for the analysis of aromatic amines and their precursors.

The temperature program of the GC oven is optimized to ensure the separation of components with different boiling points. A typical program would start at a lower temperature to separate highly volatile compounds and then ramp up to a higher temperature to elute less volatile components within a reasonable time frame.

Table 2: Example GC-FID Method Parameters for Volatile Intermediates

| Parameter | Suggested Condition |

| Column | 5% Phenyl Polysiloxane (e.g., DB-5), 30 m x 0.25 mm ID, 0.25 µm film thickness |

| Carrier Gas | Helium, constant flow at 1.2 mL/min |

| Inlet Temp. | 250 °C |

| Injection Mode | Split (e.g., 50:1) |

| Oven Program | 100 °C (hold 2 min), ramp to 280 °C at 15 °C/min, hold for 5 min |

| Detector | Flame Ionization Detector (FID) |

| Detector Temp. | 300 °C |

This table is for illustrative purposes and actual conditions may require optimization.

Thin-Layer Chromatography (TLC) is a simple, rapid, and cost-effective technique that is invaluable for monitoring the progress of chemical reactions in real-time. researchgate.net For the synthesis of "N-(Phenylpropyl)-2,4-dichloroaniline", TLC can be used to track the consumption of starting materials (e.g., 2,4-dichloroaniline and a phenylpropylating agent) and the formation of the product.

A TLC analysis would typically be performed on a silica (B1680970) gel plate. The choice of the mobile phase (eluent) is critical and is determined empirically to achieve a good separation between the starting materials and the product. A mixture of a non-polar solvent (e.g., hexane (B92381) or heptane) and a slightly more polar solvent (e.g., ethyl acetate (B1210297) or dichloromethane) is often used. The ratio of these solvents is adjusted to obtain a retention factor (Rf) for the product that is typically between 0.3 and 0.5 for optimal separation and visualization.

Spots can be visualized under UV light (254 nm) due to the aromatic nature of the compounds. Additionally, staining reagents such as potassium permanganate (B83412) or iodine can be used to visualize spots that are not UV-active. By comparing the intensity of the spots corresponding to the reactants and the product over time, the progress of the reaction can be qualitatively assessed.

Hyphenated Techniques for Comprehensive Analysis

Hyphenated techniques, which couple a separation technique with a spectroscopic detection method, provide a powerful tool for the unambiguous identification of compounds.

Gas Chromatography-Mass Spectrometry (GC-MS) combines the separation power of GC with the identification capabilities of mass spectrometry. This technique is ideal for identifying volatile and semi-volatile impurities and byproducts in samples of "N-(Phenylpropyl)-2,4-dichloroaniline".

Following separation on the GC column as described in section 7.1.2, the eluted compounds are introduced into the mass spectrometer. Electron ionization (EI) is a common ionization technique used in GC-MS, which bombards the molecules with high-energy electrons, causing them to fragment in a reproducible manner. The resulting mass spectrum is a "fingerprint" of the molecule, showing the mass-to-charge ratio (m/z) of the molecular ion and its various fragments.

For a molecule like "N-(Phenylpropyl)-2,4-dichloroaniline", characteristic fragmentation patterns would be expected. Alpha-cleavage adjacent to the nitrogen atom is a common fragmentation pathway for amines, which could lead to the loss of a phenylpropyl or a benzyl (B1604629) radical. The presence of two chlorine atoms would also result in a characteristic isotopic pattern in the mass spectrum, which can aid in the identification of chlorine-containing fragments. By comparing the obtained mass spectra with spectral libraries or by interpreting the fragmentation patterns, the structure of unknown impurities can be elucidated.

Liquid Chromatography-Mass Spectrometry (LC-MS) is the technique of choice for the analysis of non-volatile, polar, and thermally labile compounds. It is particularly useful for the analysis of "N-(Phenylpropyl)-2,4-dichloroaniline" and any non-volatile impurities or degradation products.

The separation is achieved using an HPLC system as described in section 7.1.1. The eluent from the HPLC column is then introduced into the mass spectrometer. Common ionization techniques for LC-MS include Electrospray Ionization (ESI) and Atmospheric Pressure Chemical Ionization (APCI). ESI is a soft ionization technique that is well-suited for polar and ionic compounds, while APCI is better for less polar compounds. For "N-(Phenylpropyl)-2,4-dichloroaniline", ESI in positive ion mode would likely be effective, generating a protonated molecular ion [M+H]+.

Tandem mass spectrometry (MS/MS) can be used for further structural elucidation. In an MS/MS experiment, the molecular ion of interest is selected and then fragmented by collision-induced dissociation (CID). The resulting fragment ions provide valuable information about the structure of the parent molecule. This technique is highly specific and can be used to confirm the identity of the target compound and to characterize unknown impurities.

Table 3: Illustrative LC-MS/MS Parameters for N-(Phenylpropyl)-2,4-dichloroaniline

| Parameter | Suggested Condition |

| Ionization Mode | Electrospray Ionization (ESI), Positive |

| Capillary Voltage | 3.5 kV |

| Cone Voltage | 30 V |

| Source Temp. | 120 °C |

| Desolvation Temp. | 350 °C |

| MS Scan Range | m/z 100-500 |

| MS/MS Transition | Precursor ion (e.g., [M+H]+ of the target) -> Product ions (determined experimentally) |

| Collision Energy | Optimized for fragmentation (e.g., 15-30 eV) |

This table is for illustrative purposes and actual conditions may require optimization.

Intermolecular Interactions and Complex Formation

Studies on Hydrogen Bonding and Van der Waals Interactions

Specific studies detailing the hydrogen bonding and van der Waals interactions of N-(Phenylpropyl)-2,4-dichloroaniline are not present in the reviewed literature. However, based on its molecular structure, the secondary amine group (-NH-) can act as a hydrogen bond donor. The nitrogen atom and the two chlorine atoms on the aromatic ring could potentially act as hydrogen bond acceptors. It is therefore plausible that in a condensed phase, N-H···Cl or N-H···N hydrogen bonds could be formed.

Van der Waals forces, including London dispersion forces and dipole-dipole interactions, would also be expected to play a significant role in the molecule's aggregation. The phenyl rings, in particular, would contribute to stacking interactions. Without experimental data from techniques such as X-ray crystallography, the specific nature and geometry of these interactions remain speculative.

Coordination Chemistry with Metal Centers

There is no available research in the public domain detailing the coordination chemistry of N-(Phenylpropyl)-2,4-dichloroaniline with metal centers. In principle, the nitrogen atom of the secondary amine possesses a lone pair of electrons and could potentially coordinate to a metal center, acting as a monodentate ligand. The chlorine substituents might also engage in weak interactions with certain metal ions. The steric bulk of the phenylpropyl and dichlorophenyl groups would likely influence the coordination geometry and the stability of any resulting metal complexes. However, no specific examples of such complexes have been reported.

Potential Applications in Chemical Synthesis and Materials Science Excluding Therapeutic/veterinary

Exploration as a Synthetic Intermediate for Complex Molecules

There is a notable absence of published research detailing the use of N-(Phenylpropyl)-2,4-dichloroaniline as a specific intermediate in the synthesis of more complex molecules. In principle, its structure suggests potential utility. The secondary amine linkage could be a site for further functionalization, and the dichlorinated aromatic ring could undergo various substitution reactions. However, without specific examples in the scientific literature, its role as a building block in multi-step syntheses remains hypothetical.

Investigation as a Ligand Precursor in Catalysis Research

The potential of N-(Phenylpropyl)-2,4-dichloroaniline as a precursor for ligands in catalysis is an area that appears to be unexplored in dedicated studies. Generally, N-alkylated anilines can be modified to create ligands for transition metal catalysts. These ligands can play a crucial role in tuning the electronic and steric properties of a catalyst, thereby influencing its activity, selectivity, and stability. For instance, palladium complexes with various nitrogen-containing ligands are widely used in cross-coupling reactions. However, no specific research has been found that investigates the synthesis of ligands from N-(Phenylpropyl)-2,4-dichloroaniline or the catalytic activity of their corresponding metal complexes.

Incorporation into Polymeric Structures for Material Research

The incorporation of N-(Phenylpropyl)-2,4-dichloroaniline into polymeric structures is another area where specific research is lacking. Anilines and their derivatives can be used as monomers or modifying agents in the synthesis of polymers like polyaniline, which are known for their conductive properties. The N-phenylpropyl and dichloro substituents on this particular aniline (B41778) derivative would be expected to influence the resulting polymer's properties, such as solubility, processability, and electrochemical behavior. Research on the effects of N-alkylation on polyaniline has shown that it can improve solubility and dispersibility. However, no studies have been identified that specifically utilize N-(Phenylpropyl)-2,4-dichloroaniline for this purpose.

Role in Advanced Organic Reaction Methodologies

A review of the available scientific literature does not reveal any specific role for N-(Phenylpropyl)-2,4-dichloroaniline in advanced organic reaction methodologies. While the broader class of N-alkylanilines can participate in various organic transformations, there are no documented instances of this particular compound being used as a key reactant, catalyst, or reagent in the development of new synthetic methods.

Future Research Directions and Open Questions

Unexplored Synthetic Avenues for Novel Derivatives

The synthesis of novel derivatives stemming from the N-(Phenylpropyl)-2,4-dichloroaniline scaffold is a primary area for future research. Exploration into new synthetic methodologies can unlock a diverse range of compounds with potentially unique properties.

One promising avenue is the further functionalization of the phenylpropyl group. The aromatic ring of this moiety is amenable to various electrophilic aromatic substitution reactions. Future work could focus on introducing a range of substituents (e.g., nitro, halogen, alkyl, and alkoxy groups) at different positions on this ring. Such modifications could significantly influence the electronic properties and steric profile of the entire molecule.

Moreover, the core 2,4-dichloroaniline (B164938) ring presents opportunities for modification, although the existing chlorine atoms are generally unreactive towards nucleophilic substitution without strong activation. Research could, however, explore late-stage C-H functionalization to introduce additional groups onto this ring, a rapidly advancing area in synthetic chemistry. organic-chemistry.org

A systematic exploration of these synthetic pathways could lead to a library of novel N-(Phenylpropyl)-2,4-dichloroaniline derivatives. The resulting compounds could then be screened for a variety of applications, leveraging the structural diversity generated.

Deeper Mechanistic Insights into Specific Reactions

A thorough understanding of the reaction mechanisms involved in the synthesis and transformation of N-(Phenylpropyl)-2,4-dichloroaniline is crucial for optimizing existing protocols and developing new ones. Future research should aim to elucidate the intricate details of these processes.

For instance, the N-alkylation of 2,4-dichloroaniline with a phenylpropyl halide or alcohol is a key synthetic step. Mechanistic studies could investigate the precise nature of the transition states and intermediates in this reaction. researchgate.net This could involve kinetic studies to determine reaction orders and activation parameters, as well as isotopic labeling experiments to trace the pathways of atoms during the transformation.

Furthermore, exploring the mechanism of potential side reactions, such as over-alkylation or ring-alkylation, would be invaluable for improving the selectivity of the desired N-alkylation. psu.edu Understanding these competing pathways can inform the choice of catalysts, solvents, and reaction conditions to favor the formation of the target molecule. A proposed reaction mechanism for the light-promoted N-alkylation of a similar compound, p-chloroaniline, suggests the potential for photocatalytic pathways that could be investigated for N-(Phenylpropyl)-2,4-dichloroaniline. researchgate.net

Integration with Emerging Computational Chemistry Techniques

Computational chemistry offers powerful tools to complement experimental studies by providing detailed insights into the electronic structure, properties, and reactivity of molecules. Future research on N-(Phenylpropyl)-2,4-dichloroaniline would greatly benefit from the integration of these techniques.

Density Functional Theory (DFT) calculations can be employed to model the geometric and electronic properties of the molecule. researchgate.net Such studies can predict key parameters like bond lengths, bond angles, and charge distributions, which are fundamental to understanding its chemical behavior. DFT can also be used to investigate the conformational landscape of the phenylpropyl side chain, identifying the most stable conformers and the energy barriers between them. core.ac.uk

Furthermore, computational methods can be used to model reaction mechanisms, calculating the energies of reactants, transition states, and products. This can help to validate proposed mechanisms from experimental studies and to predict the feasibility of new reactions. nih.gov More advanced techniques, such as coupled-cluster theory (CCSD(T)), could provide even more accurate energetic data, serving as a "gold standard" for theoretical predictions. mit.edu

Broadening the Scope of Reactivity Studies

Expanding the known reactivity of N-(Phenylpropyl)-2,4-dichloroaniline is another key area for future investigation. This involves exploring its behavior in a wider range of chemical transformations beyond its basic synthesis.

One area of interest is the catalytic C-H activation of the phenylpropyl group or the dichloroaniline ring. organic-chemistry.org This would allow for the direct introduction of new functional groups without the need for pre-functionalized starting materials, representing a more atom-economical approach.

The nitrogen atom of the aniline (B41778) moiety possesses a lone pair of electrons, making it a potential site for further reactions. While it is already alkylated, its reactivity towards other electrophiles could be explored. Additionally, the aromatic rings could participate in various cycloaddition reactions, opening up pathways to complex polycyclic structures. The use of photochemistry, for example with photoorganocatalysis, could unlock novel reaction pathways for similar N,N-dialkylanilines. researchgate.net

Development of Sustainable Synthesis Protocols

In line with the growing importance of green chemistry, future research should focus on developing sustainable and environmentally benign methods for the synthesis of N-(Phenylpropyl)-2,4-dichloroaniline and its derivatives. rsc.orgsphinxsai.com

This includes the exploration of alternative, greener solvents to replace traditional volatile organic compounds. psu.edu The use of catalytic methods, particularly with earth-abundant and non-toxic metals, is another important aspect of sustainable synthesis. nih.gov For example, palladium on charcoal (Pd/C) has been shown to be a reusable heterogeneous catalyst for the N-alkylation of anilines. organic-chemistry.org

Q & A

Q. What are the common synthetic routes for preparing 2,4-dichloroaniline derivatives, such as N-substituted analogs?

2,4-Dichloroaniline derivatives are synthesized via nucleophilic substitution or coupling reactions. For example, N-(2-aminoethyl)-2,4-dichloro-N-(2,4-dichlorophenyl)benzamide was prepared by reacting 2,4-dichloroaniline with N-Boc-2-aminoacetaldehyde and 2,4-dichlorobenzoyl chloride, followed by deprotection . Another route involves reacting 2,4-dichloroaniline with 3-nitrophenacyl bromide in acetone to yield N-(3-nitrophenacyl)-2,4-dichloroaniline in high yield (96%) . Key steps include temperature control (e.g., reflux in acetone) and purification via crystallization.

Q. What analytical methods are recommended for quantifying 2,4-dichloroaniline in experimental matrices?

Spectrophotometric titration in acetonitrile at 305 nm (ε = 2050 M⁻¹ cm⁻¹) is effective for quantifying 2,4-dichloroaniline. Protonation with HCl shifts absorption, enabling mass-balance calculations to determine equilibrium concentrations . For complex mixtures, HPLC or GC-MS coupled with multiresidue pesticide standards (e.g., Rxi-5ms columns) can resolve coexisting chloroanilines and degradation products .

Q. What are the critical physicochemical properties of 2,4-dichloroaniline relevant to experimental design?

Key properties include:

- Melting Point : 59–63°C (pure standard: 59–60°C)

- Boiling Point : 242°C

- Solubility : Higher in acetonitrile than water, influencing electrochemical studies

- Storage : Requires refrigeration (0–6°C) to prevent degradation .

Advanced Research Questions

Q. How do microbial consortia degrade 2,4-dichloroaniline, and what factors influence metabolic efficiency?

2,4-Dichloroaniline degradation by Rhodococcus and Pseudomonas strains involves dechlorination and ring cleavage. Co-metabolism studies show that 2,4-dichloroaniline degradation accelerates when coexisting with aniline or o-chloroaniline, likely due to shared enzymatic pathways. For example, inoculum size and substrate concentration inversely affect degradation rates: lower concentrations (≤50 mg/L) and higher inoculum densities (≥10⁶ CFU/mL) optimize efficiency . Key intermediates include 2-amino-4,5-dichlorophenylamine, identified via LC-MS .

Q. How can electrochemical methods be applied to study 2,4-dichloroaniline degradation pathways?

Anodic oxidation in acetonitrile produces 2-amino-4,5-dichlorophenylamine and 2,4-dichloroaniline as primary intermediates. Monitoring at 305 nm (via UV-Vis) and quantifying protonated species (using HCl titration) reveal reaction kinetics. Electrochemical efficiency depends on electrode material (e.g., Pt vs. graphite) and applied potential (1.5–2.0 V). Contradictions in product yields may arise from competing homoconjugation equilibria (e.g., Cl⁻/HCl interactions) .

Q. What methodologies assess the environmental risks of 2,4-dichloroaniline in aquatic systems?

Risk assessments combine toxicity data and persistence metrics:

- Acute Toxicity : LC₅₀ values for Daphnia magna (e.g., 1.2 mg/L) .

- Bioaccumulation : Log Kow = 2.57, indicating moderate hydrophobicity .

- Degradation Half-Life : 20–30 days in aerobic soils, extended in anaerobic conditions .

Contradictions arise in field vs. lab studies due to variable microbial activity and co-pollutant interactions .

Q. How do structural modifications (e.g., N-substitution) alter the reactivity of 2,4-dichloroaniline in synthetic applications?